![molecular formula C26H21N3O5 B560486 4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid CAS No. 1417741-58-2](/img/structure/B560486.png)
4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Novel p300/CBP HAT inhibitor; High Quality Biochemicals for Research Uses
Scientific Research Applications
Chemical Characterization and Spectroscopy
- The compound 4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid, along with similar compounds, has been studied for its NMR spectroscopic characteristics, particularly in characterizing azo-hydrazo tautomerism. This study aids in the understanding of the chemical structure and properties of such compounds (Lyčka, 2017).
Crystallography and Molecular Structure
- Investigations into the crystal structures of compounds similar to 4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid, focusing on hydrogen bonding and molecular-electronic structure, have provided valuable insights into their geometric configurations (Portilla et al., 2007).
Vasodilator Properties
- Some derivatives of this compound class have been explored for their vasodilator properties, particularly in the context of pulmonary and systemic vascular beds. This research is significant in understanding the therapeutic potential of these compounds in various cardiovascular conditions (Pankey et al., 2011).
Optical Properties
- The optical properties of antipyrine derivatives, including compounds structurally similar to 4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid, have been studied, revealing information about their absorption spectra and potential applications in materials science (El-Ghamaz et al., 2017).
Anticancer Potential
- Research on derivatives of this compound has shown promising anticancer activity against various cancer cell lines, indicating potential utility in cancer treatment and drug development (Jing et al., 2012).
In Silico Analysis
- In silico analysis of compounds similar to 4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid has been conducted, providing insights into their absorption, distribution, metabolism, and toxicity. This is crucial for preclinical drug development (Udugade et al., 2022).
Thermodynamics and Fukui Function Analysis
- Studies on the thermodynamic properties and Fukui function analysis of related compounds contribute to the understanding of their stability and reactivity, which is vital in chemical synthesis and potential pharmaceutical applications (Uppal et al., 2019).
Antimicrobial Activity
- Some derivatives have shown significant antimicrobial activity, indicating potential use in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).
properties
CAS RN |
1417741-58-2 |
|---|---|
Product Name |
4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
Molecular Formula |
C26H21N3O5 |
Molecular Weight |
455.47 |
IUPAC Name |
4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C26H21N3O5/c1-15-12-23(24(29(33)34)13-16(15)2)21-7-5-4-6-19(21)14-22-17(3)27-28(25(22)30)20-10-8-18(9-11-20)26(31)32/h4-14H,1-3H3,(H,31,32)/b22-14- |
InChI Key |
URHRFFODQQGMDN-HMAPJEAMSA-N |
SMILES |
CC1=C(C=C(C(=C1)C2=CC=CC=C2C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C)[N+](=O)[O-])C |
synonyms |
(Z)-4-(3-Methyl-5-oxo-4,5-dihydro-4-(4/',5/'-dimethyl-2/'-nitrobiphen-3-yl)methylene-pyrazol-1-yl)-benzoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



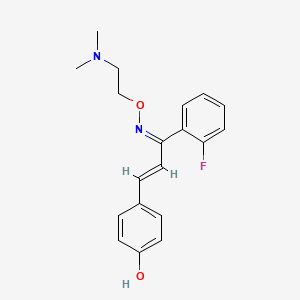
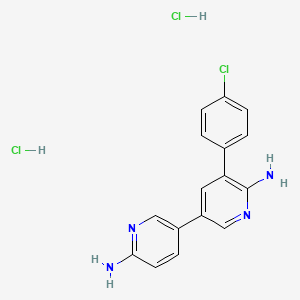
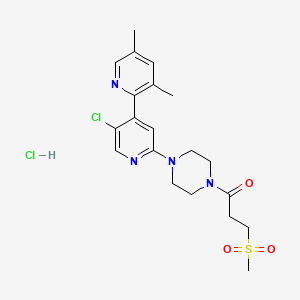

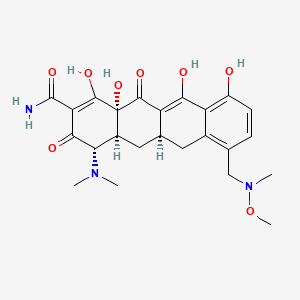
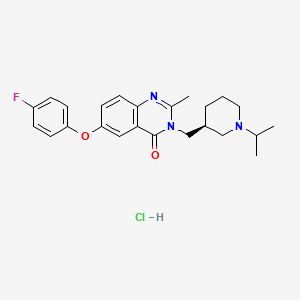
![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)
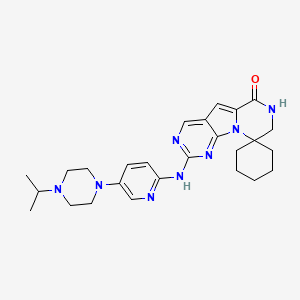
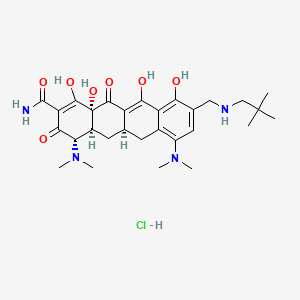
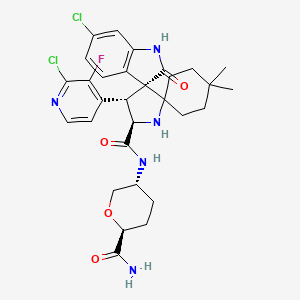
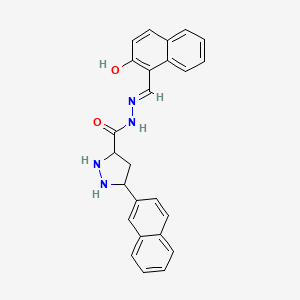
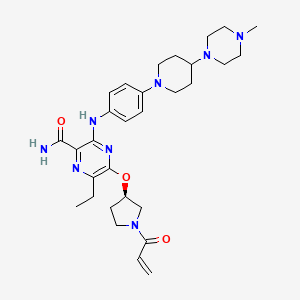
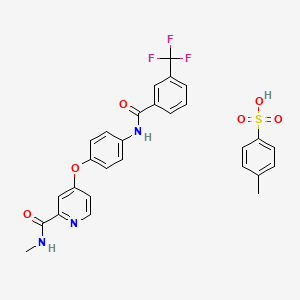
![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)